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Compound of Interest

Compound Name: Piperlotine D

Cat. No.: B118630

For Immediate Release

This technical guide provides a comprehensive overview of the molecular structure and
characterization of Piperlotine D, a naturally occurring amide alkaloid. The information
presented is intended for researchers, scientists, and professionals in the fields of medicinal
chemistry, natural product chemistry, and drug development.

Molecular Identity and Properties

Piperlotine D is identified by the IUPAC name (Z)-1-pyrrolidin-1-yl-3-(3,4,5-
trimethoxyphenyl)prop-2-en-1-one. Its fundamental properties are summarized in the table
below.[1]

Property Value
Molecular Formula C16H21NOa
Molecular Weight 291.34 g/mol
CAS Number 958296-13-4
Appearance Yellowish oil

Structural Elucidation: A Spectroscopic Approach
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The molecular structure of Piperlotine D was elucidated through a combination of
spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and
Nuclear Magnetic Resonance (NMR) Spectroscopy (*H and 3C).

Spectroscopic Data Summary

The key spectroscopic data that confirm the structure of Piperlotine D are presented in the
following tables. This data was obtained from the first reported isolation and characterization of
Piperlotine D from the leaves of Piper lolot.

Table 1: *H NMR Spectroscopic Data (500 MHz, CDCls)

. . Coupling
Chemical Shift Lo .
Multiplicity Constant (J, No. of Protons  Assignment
(3, ppm)
Hz)
6.78 S 2H H-2', H-6'
6.51 d t, 12.5 1H H-3
5.89 d t, 12.5 1H H-2
3.86 S 9H 3',4'5'-OCHs
3.58 t 6.5 2H H-2"
3.49 t 6.5 2H H-5"
1.95 m 2H H-3"
1.88 m 2H H-4"

Table 2: 13C NMR Spectroscopic Data (125 MHz, CDCIs)
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Chemical Shift (6, ppm) Assighment
165.7 C-1

143.2 C-3

138.3 c-4'

131.8 C-1

119.5 C-2

105.8 Cc-2', C-6'
60.9 4'-OCHs
56.1 3',5'-OCHs
46.5 c-2"

45.8 C-5"

26.2 c-3"

244 c-4"

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

Technique Key Data
EIMS (m/z) 291 [M]*, 221, 194, 179, 151, 70
HREIMS m/z 291.1470 (Calcd. for Ci6H21NQOa4, 291.1471)
Vmax 1645, 1608, 1582, 1504, 1458, 1420, 1331,
IR (KBr)
1242, 1126, 1003 cm™1
UV (MeOH) Amax (log €) 216 (4.25), 294 (4.08) nm

Experimental Protocols

The following sections detail the methodologies employed for the isolation and structural
characterization of Piperlotine D.
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Isolation of Piperlotine D
The isolation of Piperlotine D was first reported from the leaves of Piper lolot. The general

workflow for its extraction and purification is as follows:

Figure 1: General workflow for the isolation of Piperlotine D.

Spectroscopic Analysis

The structural determination of the isolated compound was performed using a suite of
spectroscopic instruments:

¢ Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra were recorded on a 500 MHz
spectrometer using CDCls as the solvent and tetramethylsilane (TMS) as the internal
standard.

e Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EIMS) and High-Resolution
EIMS (HREIMS) were performed to determine the molecular weight and elemental
composition.

« Infrared (IR) Spectroscopy: The IR spectrum was obtained using the KBr pellet method to
identify functional groups.

» Ultraviolet (UV) Spectroscopy: The UV spectrum was recorded in methanol to observe
electronic transitions.

Structural Confirmation Logic

The elucidation of the molecular structure of Piperlotine D is based on the logical interpretation
of the combined spectroscopic data.
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Spectroscopic Data

MS:
- Molecular ion peak [M]* at m/z 291
- HREIMS confirms C16H21NO4

Structural Interpretation

1H NMR:
- Aromatic protons (5 6.78)
- Olefinic protons (3 6.51, 5.89)
- Methoxy protons (5 3.86)
- Pyrrolidine protons (8 3.58, 3.49, 1.95, 1.88)

3,4,5-Trimethoxyphenyl Group

Final Structure:
(2)-1-pyrrolidin-1-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Pyrrolidine Amide Moiety

13C NMR:
- Carbonyl carbon (5 165.7)
- Aromatic carbons
- Olefinic carbons > Propenone Linker

- Methoxy carbons M- (7-configuration from J=12.5 Hz)
- Pyrrolidine carbons

IR:
- Amide C=0 stretch (~1645 cm~?)
- C=C stretch (~1608 cm~?)

Click to download full resolution via product page

Figure 2: Logical flow for the structural elucidation of Piperlotine D.

This in-depth guide provides the foundational knowledge for the identification and
characterization of Piperlotine D, serving as a valuable resource for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Isolation and identification of antiplatelet aggregatory principles from the leaves of Piper
lolot - PubMed [pubmed.nchbi.nim.nih.gov]

 To cite this document: BenchChem. [Unveiling the Molecular Architecture of Piperlotine D: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b118630#identifying-the-molecular-structure-of-
piperlotine-d]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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